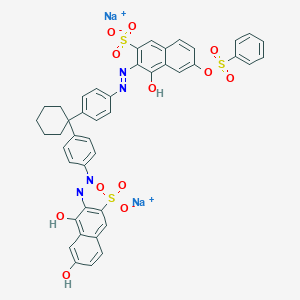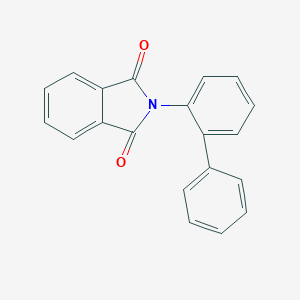
N-(2-Biphenylyl)phthalic acid imide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Biphenylyl)phthalic acid imide, also known as BPPI, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is used in various fields of research, including material science, pharmaceuticals, and organic chemistry. BPPI is a white crystalline powder that is highly soluble in organic solvents and has a melting point of 220-222°C.
Aplicaciones Científicas De Investigación
N-(2-Biphenylyl)phthalic acid imide has been extensively used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various organic compounds. N-(2-Biphenylyl)phthalic acid imide has also been used in the development of new materials, including polymers, liquid crystals, and dyes. In addition, N-(2-Biphenylyl)phthalic acid imide has been investigated for its potential applications in the field of pharmaceuticals, particularly in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-(2-Biphenylyl)phthalic acid imide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-Biphenylyl)phthalic acid imide has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Efectos Bioquímicos Y Fisiológicos
N-(2-Biphenylyl)phthalic acid imide has been shown to have a low toxicity profile and is generally well-tolerated in laboratory animals. However, it has been shown to have some biochemical and physiological effects. N-(2-Biphenylyl)phthalic acid imide has been shown to induce oxidative stress in cells, which can lead to DNA damage and cell death. It has also been shown to alter the expression of certain genes that are involved in the regulation of cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Biphenylyl)phthalic acid imide has several advantages for laboratory experiments. It is readily available, easy to handle, and has a high purity. It is also relatively inexpensive compared to other organic compounds. However, N-(2-Biphenylyl)phthalic acid imide has some limitations. It has a low solubility in water, which can limit its use in aqueous environments. It also has a high melting point, which can make it difficult to dissolve in some solvents.
Direcciones Futuras
There are several future directions for research on N-(2-Biphenylyl)phthalic acid imide. One area of research is the development of new materials based on N-(2-Biphenylyl)phthalic acid imide. These materials could have applications in the fields of electronics, optics, and energy storage. Another area of research is the investigation of N-(2-Biphenylyl)phthalic acid imide's potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of N-(2-Biphenylyl)phthalic acid imide and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-(2-Biphenylyl)phthalic acid imide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields of research, including material science, pharmaceuticals, and organic chemistry. N-(2-Biphenylyl)phthalic acid imide has been shown to have potential applications in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of N-(2-Biphenylyl)phthalic acid imide and to determine its safety and efficacy in humans.
Métodos De Síntesis
N-(2-Biphenylyl)phthalic acid imide can be synthesized by the reaction of phthalic anhydride and 2-aminobiphenyl in the presence of a catalyst such as sulfuric acid. The reaction takes place at high temperatures and yields N-(2-Biphenylyl)phthalic acid imide as the final product. The purity of the product can be increased by recrystallization from a suitable solvent.
Propiedades
Número CAS |
14835-59-7 |
|---|---|
Nombre del producto |
N-(2-Biphenylyl)phthalic acid imide |
Fórmula molecular |
C20H13NO2 |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
2-(2-phenylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H13NO2/c22-19-16-11-4-5-12-17(16)20(23)21(19)18-13-7-6-10-15(18)14-8-2-1-3-9-14/h1-13H |
Clave InChI |
NGYOQODFXPCRIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=CC=CC=C4C3=O |
Otros números CAS |
14835-59-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B76453.png)
![2-Isopropylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B76455.png)

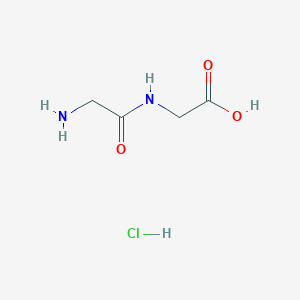
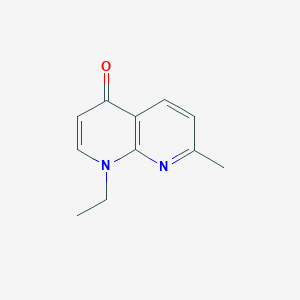
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)
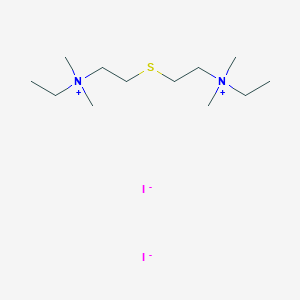
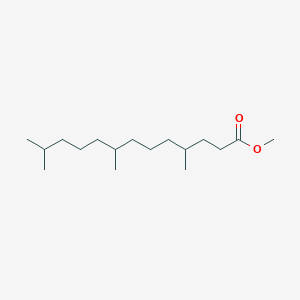


![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B76472.png)
